4-(((3-MERCAPTO-5-(2-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2,6-DI-MEO-PH ACETATE
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Overview
Description
4-(((3-MERCAPTO-5-(2-ME-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2,6-DI-MEO-PH ACETATE is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate is 412.12052631 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activities
- A study by Sah et al. (2014) explores the synthesis of formazans from a Mannich base related to 1,2,4-triazole compounds. This research indicates potential applications in developing antimicrobial agents, particularly against bacterial strains like Escherichia coli and Salmonella typhi (Sah et al., 2014).
- Bektaş et al. (2010) discuss the synthesis of novel 1,2,4-triazole derivatives, demonstrating antimicrobial activities against various microorganisms. This suggests the role of such compounds in the development of new antimicrobial drugs (Bektaş et al., 2010).
Synthesis Techniques and Chemical Interactions
- El-Sherief et al. (2011) describe the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, showcasing the versatility of triazole derivatives in chemical synthesis and their interactions with various cyano compounds (El-Sherief et al., 2011).
- Gentles et al. (1991) focus on the synthesis of bridged 3-benzazepine derivatives, demonstrating the application of similar compounds in creating conformationally restricted dopamine analogues (Gentles et al., 1991).
Pharmacological Applications
- In a study by Bhalla et al. (1995), 1,2,4-triazine and its congeners were synthesized and evaluated for anti-inflammatory and analgesic activities, highlighting the potential pharmacological uses of triazole-based compounds (Bhalla et al., 1995).
- Singh and Vedi (2014) synthesized novel triazolylindole derivatives, testing them for antifungal activity. This illustrates the application of triazole derivatives in the development of antifungal drugs (Singh & Vedi, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[3-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-12-7-5-6-8-15(12)19-22-23-20(29)24(19)21-11-14-9-16(26-3)18(28-13(2)25)17(10-14)27-4/h5-11H,1-4H3,(H,23,29)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYWVNSCWVGLN-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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